physio-chemical properties of 2,3-dichloro-1,1,1,3-tetrafluorobutane
physio-chemical properties of 2,3-dichloro-1,1,1,3-tetrafluorobutane
Technical Monograph: Physio-Chemical Properties & Applications of 2,3-Dichloro-1,1,1,3-tetrafluorobutane
Executive Summary
2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7) is a specialized hydrochlorofluorocarbon (HCFC) intermediate characterized by high lipophilicity (LogP ~3.[1]23) and specific stereochemical complexity.[2] While historically categorized within the refrigerant/solvent spectrum (HCFC-354 series), its utility in modern drug development has shifted toward its role as a fluorinated building block and a reaction medium for fluorous-phase chemistry. This guide provides a rigorous analysis of its physio-chemical behavior, synthesis logic, and handling protocols required for high-precision pharmaceutical R&D.
Chemical Identity & Stereochemistry
The molecule features a four-carbon backbone with a trifluoromethyl group at C1, a chlorine at C2, and both a chlorine and fluorine at C3. This substitution pattern creates two chiral centers (C2 and C3), resulting in potential diastereomers (erythro/threo or syn/anti pairs).
| Parameter | Detail |
| IUPAC Name | 2,3-Dichloro-1,1,1,3-tetrafluorobutane |
| CAS Number | 437712-31-7 |
| Molecular Formula | C₄H₄Cl₂F₄ |
| Molecular Weight | 198.97 g/mol |
| SMILES | CC(F)(Cl)C(Cl)C(F)(F)F |
| Stereocenters | C2, C3 (4 stereoisomers: 2R,3R, 2S,3S, 2R,3S, 2S,3R) |
Stereochemical Implication: In pharmaceutical synthesis, the ratio of diastereomers can significantly impact the boiling point and solubility profile. Commercial grades are often racemic mixtures of diastereomers unless specified as stereopure.
Physio-Chemical Profile
The following data aggregates experimental values and high-confidence predictive models (EPA/CompTox).
Thermodynamic & Transport Properties
| Property | Value / Range | Source/Confidence |
| Boiling Point (1 atm) | 73.2 °C – 92.7 °C* | EPA Exp. Avg / Supplier Data |
| Melting Point | -68.9 °C | Experimental |
| Density (20°C) | 1.425 g/cm³ | Experimental |
| Vapor Pressure (25°C) | ~128 mmHg | Estimated |
| Refractive Index ( | 1.36 | Experimental |
| Flash Point | > 18.5 °C (Method dependent) | Safety Data |
*Note: The boiling point discrepancy (73°C vs 92°C) often arises from isomeric purity. The meso/racemic forms of vicinal dichloro-fluorocarbons can exhibit boiling point deviations of >10°C.
Solubility & Partitioning
| Property | Value | Implication for Drug Dev |
| Water Solubility | ~200 mg/L (1.04 mM) | Practically insoluble; requires organic co-solvents. |
| LogP (Octanol-Water) | 3.23 | Highly lipophilic; excellent solvent for non-polar APIs. |
| Henry’s Law Constant | 2.04 × 10⁻² atm-m³/mol | Volatile; significant partitioning into headspace. |
Synthesis & Manufacturing Logic
For research applications requiring high purity (>98%), the synthesis typically follows an electrophilic addition pathway. The primary route involves the chlorination of the corresponding fluorinated alkene.
Primary Synthetic Route
The precursor, 1,1,1,3-tetrafluorobut-2-ene (HFO-1354mzy), undergoes chlorination. This reaction is exothermic and requires temperature control to prevent over-chlorination or polymerization.
Figure 1: Synthetic pathway for the production of 2,3-dichloro-1,1,1,3-tetrafluorobutane via chlorination of hydrofluoroolefin.
Impurity Profile
-
Under-chlorinated: 2-chloro-1,1,1,3-tetrafluorobutane (if HCl is present/competing).
-
Over-chlorinated: Trichforo- analogs (if radical mechanism dominates).
-
Isomers: Enantiomeric pairs (difficult to separate) and diastereomers (separable by precision distillation).
Applications in Drug Development
Specialized Solvent for Fluorination
Due to its high fluorine content and lack of reactive protons (aprotic behavior on the C2/C3 axis), this compound serves as an inert medium for radical fluorination or electrophilic fluorination reactions (e.g., using Selectfluor). Its high density facilitates phase separation from aqueous workups.
Fluorinated Building Block
While less common than trifluoromethyl-benzene derivatives, the CF3-CH(Cl)-CF(Cl)- motif offers a unique "fluoro-alkyl" handle. It can be utilized in cross-coupling reactions (after selective dechlorination) to introduce a chiral fluorinated butyl chain into a pharmacophore, modulating metabolic stability (blocking P450 oxidation sites).
Experimental Protocols
Characterization Workflow
Researchers must validate the identity and purity of the material before use in GLP studies.
Protocol: NMR & GC-MS Verification
-
Sample Prep: Dissolve 10 mg in CDCl₃ (0.6 mL).
-
¹⁹F NMR: Expect two distinct signal regions.
-
-75 to -80 ppm (Doublet/Multiplet):
group. -
-110 to -130 ppm (Multiplet):
at C3 position. -
Note: Diastereomers will show distinct sets of peaks.
-
-75 to -80 ppm (Doublet/Multiplet):
-
GC-MS:
-
Column: DB-5ms or equivalent non-polar phase.
-
Inlet: 200°C.
-
Ramp: 40°C (2 min)
200°C at 10°C/min. -
Mass Spec: Look for molecular ion (
) at 198/200/202 (Cl isotope pattern 9:6:1).
-
Figure 2: Quality control workflow for validating 2,3-dichloro-1,1,1,3-tetrafluorobutane prior to synthesis.
Safety & Environmental Profile (EHS)
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.[3]
-
-
Handling: Use in a fume hood. Neoprene or PVA gloves are recommended due to the compound's solvent power (may permeate standard nitrile).
-
Environmental: As an HCFC, it has a non-zero Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).[4][5][6] Waste must be captured and incinerated; do not vent to atmosphere.
References
-
U.S. EPA CompTox Chemicals Dashboard. (2024). 2,3-Dichloro-1,1,1,3-tetrafluorobutane (DTXSID90609187) Physio-chemical Properties. [Link][1][7]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782308 (Propane analog comparison). [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. ricoh-imaging.co.jp [ricoh-imaging.co.jp]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]
- 5. fluoridealert.org [fluoridealert.org]
- 6. fluoridealert.org [fluoridealert.org]
- 7. guidechem.com [guidechem.com]
